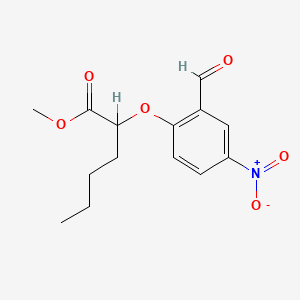

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

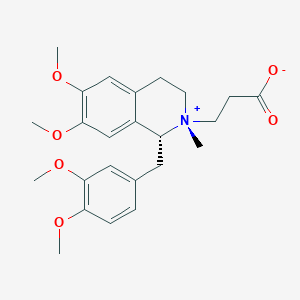

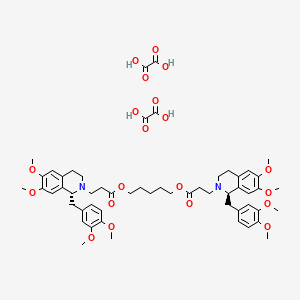

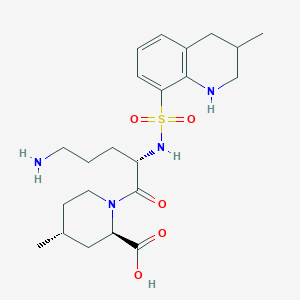

“Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate” is a chemical compound with the molecular formula C14H17NO6 . It has a molecular weight of 295.29 g/mol . The compound is also known by other names such as “2-(2-Formyl-4-nitrophenoxy)hexanoic Acid Methyl Ester” and "2-(2-Formyl-4-Nitrophenoxy)-Hexanoate" .

Molecular Structure Analysis

The compound has a complex structure that includes a hexanoate chain and a nitrophenoxy group . The InChI representation of the molecule is "InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3" .Physical And Chemical Properties Analysis

“Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate” has a predicted boiling point of 433.6±35.0 °C and a density of 1.231±0.06 g/cm3 at 20 ºC and 760 Torr . It has a topological polar surface area of 98.4 Ų and a complexity of 367 .Aplicaciones Científicas De Investigación

Synthesis of Benzoxazepinones

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate: is utilized in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones . These compounds are of interest due to their potential pharmacological activities, including antitumor and antidepressant properties.

Intermediate for Organic Synthesis

This compound serves as an intermediate in various organic synthesis processes . Its reactive formyl group can be involved in condensation reactions, and the nitro group can undergo reduction to amines, which are valuable in synthesizing a wide range of organic molecules.

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a synthetic compound It is used in the synthetic preparation of 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , suggesting that it may interact with biological targets involved in the synthesis or function of these compounds.

Biochemical Pathways

Given its use in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , it may be involved in pathways related to the synthesis or degradation of these compounds

Result of Action

As it is used in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , it may have effects related to the function of these compounds

Propiedades

IUPAC Name |

methyl 2-(2-formyl-4-nitrophenoxy)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIKBKLWSJKUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate as C14H17NO6 [].

Q2: How are the different functional groups of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate oriented in space?

A2: The abstract describes the molecule's spatial arrangement as follows: the ester group of the methyl hexanoate side chain is almost perpendicular to the benzene ring, with a dihedral angle of 80.0° []. In contrast, the nitro group lies nearly coplanar with the benzene ring, exhibiting a dihedral angle of 10.3° [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

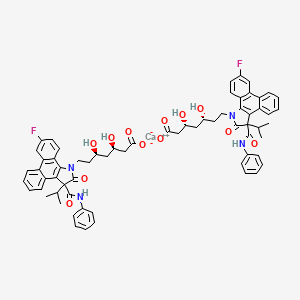

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)

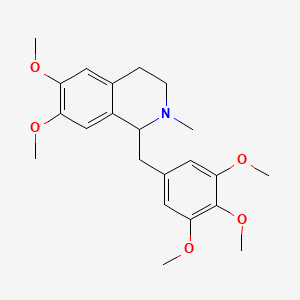

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)

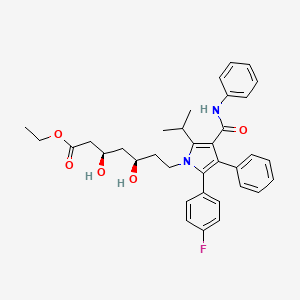

![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)